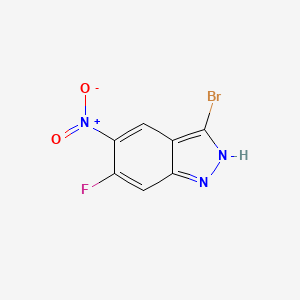![molecular formula C10H12N4 B12837966 [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenylmethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine typically involves the reaction of 3-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the phenylmethanamine structure can interact with biological receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1H-1,2,4-Triazol-1-yl)methylbenzene
- (1H-1,2,4-Triazol-1-yl)methylphenylamine
- (1H-1,2,4-Triazol-1-yl)methylphenylmethanol
Uniqueness
(3-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the phenylmethanamine structure allows for versatile interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 |
Clé InChI |
DXPPQGUOVJOLCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CN2C=NC=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


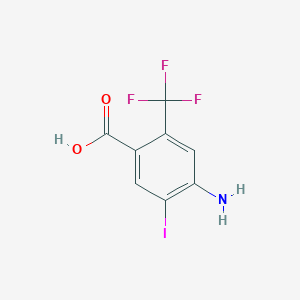
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)


![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
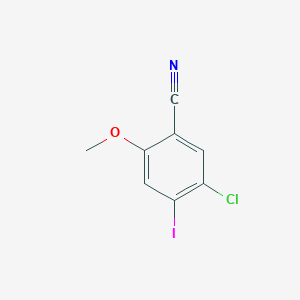
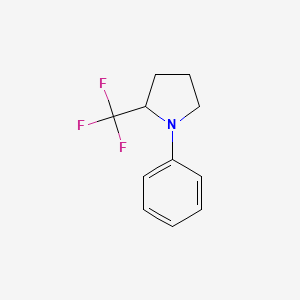

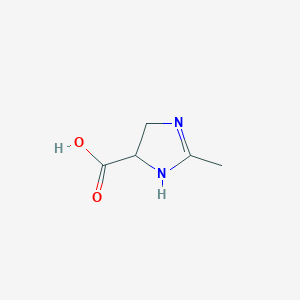


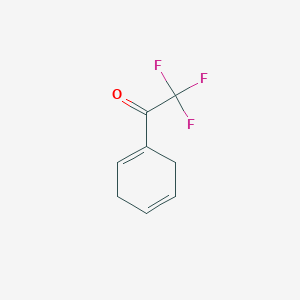
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
